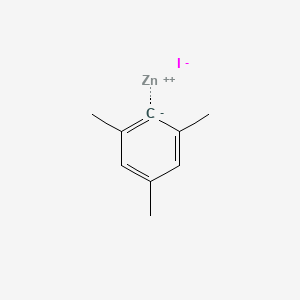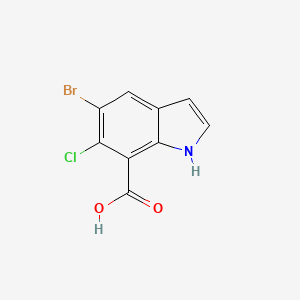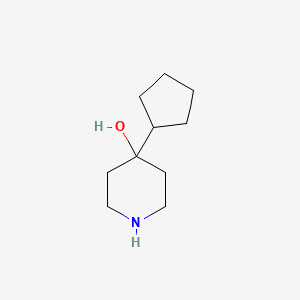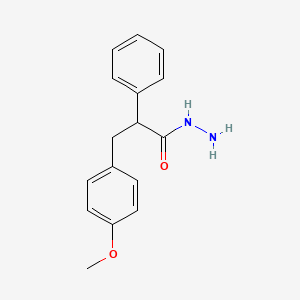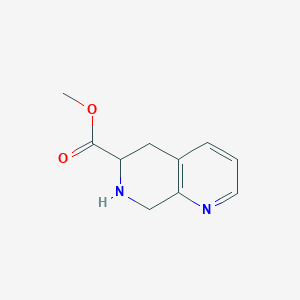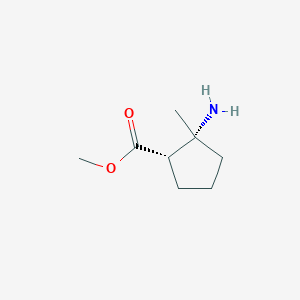![molecular formula C7H8N2O2 B13972028 1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide CAS No. 389795-79-3](/img/structure/B13972028.png)
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Méthodes De Préparation
The synthesis of 1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide typically involves several steps. One common method starts with the preparation of the core spirocyclic structure, followed by functionalization to introduce the carboxamide group. Key reagents and conditions often include the use of oxidants such as PhI(OAc)2 or bis(trifluoroacetoxy)iodobenzene (PIFA) for oxidative cyclization . Industrial production methods may involve optimization of these steps to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Utilizing oxidants like PhI(OAc)2 to form spirocyclic structures.
Reduction: Potential reduction of the carboxamide group under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to various derivatives. Common reagents include oxidants, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: Investigated for its antitumor activity, particularly against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
Materials Science: Potential use in the development of novel materials due to its unique spirocyclic structure.
Biological Studies: Studied for its interactions with various biological targets, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism by which 1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antitumor activity is attributed to its ability to interfere with cellular pathways critical for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide can be compared with other spirocyclic compounds such as:
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Similar core structure but different functional groups.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Another spirocyclic compound with notable antitumor activity. The uniqueness of this compound lies in its specific functionalization and the resulting biological activities.
Propriétés
Numéro CAS |
389795-79-3 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
1-oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c8-6(10)5-3-9-2-1-7(5)4-11-7/h1-3,9H,4H2,(H2,8,10) |
Clé InChI |
YJHQZTGXNFEPLD-UHFFFAOYSA-N |
SMILES canonique |
C1C2(O1)C=CNC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


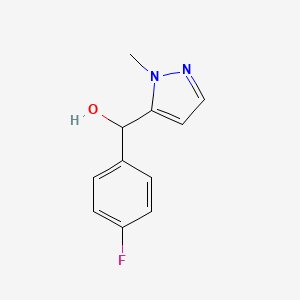
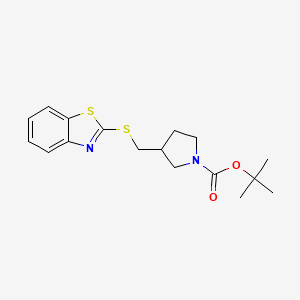
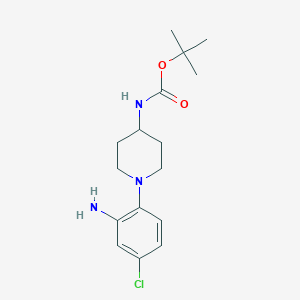
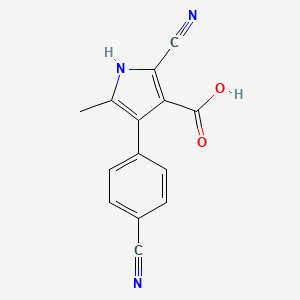
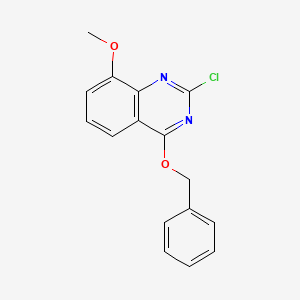


![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
